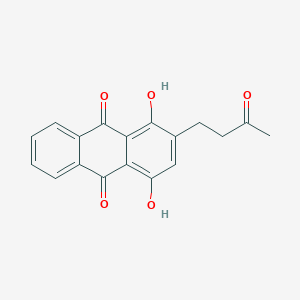

1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione

Description

1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione (CAS: 69960-30-1) is a synthetic anthraquinone derivative designed as a shikonin analog. Shikonin, a natural naphthoquinone from Lithospermum erythrorhizon, exhibits potent antitumor activity but suffers from toxicity and solubility limitations. The target compound was synthesized via a one-pot reaction between quinizarin and β,γ-unsaturated aldehydes under mild conditions, yielding derivatives with variable substituents on the phenyl side chain .

Structurally, it features a 9,10-anthracenedione core with hydroxyl groups at positions 1 and 4, and a 3-oxobutyl side chain at position 2.

Properties

CAS No. |

69960-30-1 |

|---|---|

Molecular Formula |

C18H14O5 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

1,4-dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione |

InChI |

InChI=1S/C18H14O5/c1-9(19)6-7-10-8-13(20)14-15(16(10)21)18(23)12-5-3-2-4-11(12)17(14)22/h2-5,8,20-21H,6-7H2,1H3 |

InChI Key |

WIRYNJASQBKFAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione typically involves the functionalization of the anthraquinone core. One common method is the Friedel-Crafts acylation, where the anthraquinone is reacted with an appropriate acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require a controlled temperature to ensure the desired substitution occurs at the correct position on the anthraquinone ring .

Industrial Production Methods

Industrial production of anthraquinone derivatives, including this compound, often involves large-scale oxidation processes. For example, the oxidation of anthracene in the presence of a catalyst such as vanadium pentoxide at high temperatures can yield various anthraquinone derivatives . These processes are optimized for high yield and purity, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can convert the quinone structure to a hydroquinone, altering its chemical properties.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Catalysts: Lewis acids such as aluminum chloride are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more highly substituted anthraquinones, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity:

The compound has been studied for its potential as an anticancer agent. Research indicates that anthraquinones, including derivatives like 1,4-dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione, exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular redox balance . -

Antimicrobial Properties:

Studies have shown that anthraquinone derivatives possess antimicrobial properties. This compound has been evaluated for its efficacy against bacterial strains and fungi, demonstrating potential as a natural preservative or therapeutic agent in treating infections . -

Drug Delivery Systems:

The compound's ability to form complexes with various drugs enhances its application in drug delivery systems. Its structural properties allow for modifications that improve solubility and bioavailability of poorly soluble drugs, making it a candidate for formulation development in pharmaceutical sciences .

Material Science Applications

-

Dyes and Pigments:

Due to its intense color properties, this compound is utilized in the production of dyes and pigments. Its stability and vibrant hue make it suitable for textiles and coatings . -

Organic Electronics:

The compound is being explored in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its electronic properties can be tuned through structural modifications to enhance device performance .

Case Study 1: Anticancer Activity

A study published in Marine Drugs evaluated the anticancer properties of various anthraquinone derivatives. It was found that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted its mechanism involving oxidative stress induction leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

In another research project focused on antimicrobial agents derived from natural products, the compound was tested against several pathogenic bacteria. Results indicated a notable inhibitory effect on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This positions the compound as a promising candidate for developing new antimicrobial therapies .

Mechanism of Action

The mechanism by which 1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione exerts its effects involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as topoisomerases, which are essential for DNA replication and transcription. This inhibition can lead to the disruption of cellular processes and ultimately cell death, making it a potential anticancer agent . Additionally, its ability to generate reactive oxygen species can contribute to its antibacterial and antifungal activities .

Comparison with Similar Compounds

A. Shikonin Derivatives

- Shikonin: The parent compound has a naphthoquinone core with a terminal methyl group on its side chain. It exhibits broad-spectrum cytotoxicity (IC₅₀ < 1 μM in many cancer lines) but lacks selectivity, causing toxicity in normal cells .

- Compound 4b/4b': A tetracyclic anthraquinone derived from shikonin by removing the terminal methyl group. It retains potency (IC₅₀ = 6.22 μM in HeLa) while improving selectivity (IC₅₀ = 28.14 μM in MCF-10A), suggesting that side-chain modifications enhance safety .

B. Mitoxantrone and Doxorubicin

- Mitoxantrone: A synthetic 9,10-anthracenedione with aminoalkyl side chains. It intercalates DNA and inhibits topoisomerase II, showing efficacy in leukemia and breast cancer. However, it causes cardiotoxicity and myelosuppression .

- Doxorubicin: A daunosamine-substituted anthracycline with similar mechanisms but higher cardiotoxicity. Both drugs lack the selectivity of 1,4-dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione for cancer cells .

C. Aminoanthraquinones Derivatives like 2-(butylamino)anthracene-9,10-dione (IC₅₀ = 1.1–13.0 µg/mL in MCF-7 and Hep-G2) demonstrate that aminoalkyl substituents enhance cytotoxicity but may reduce selectivity compared to the target compound .

D. Benzo[g]phthalazine-5,10-diones (BPDs)

These heterocyclic analogs, such as 1c, exhibit cytotoxicity comparable to mitoxantrone but with reduced DNA affinity due to a diaza-substituted chromophore. Their activity suggests alternative mechanisms (e.g., redox cycling) distinct from the target compound .

2.2 Structure-Activity Relationships (SAR)

Key Observations :

- Side-Chain Modifications: The 3-oxobutyl group in the target compound balances cytotoxicity and selectivity, unlike shikonin’s methyl group or mitoxantrone’s aminoalkyl chains.

- Substituent Position : Hydroxyl groups at 1,4 positions are critical for DNA intercalation, while substituents at position 2 influence binding mode (classical vs. threading intercalation) .

Biological Activity

1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione, commonly referred to as a hydroxyanthraquinone derivative, is a compound of significant interest due to its diverse biological activities. This article explores its structural characteristics, biological effects, and potential applications in medicine and industry.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 310.3 g/mol . The compound features a core anthraquinone structure with hydroxyl groups that contribute to its reactivity and biological properties.

Antitumor Activity

Research indicates that anthraquinone derivatives exhibit potent antitumor properties. For instance, compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines. A study highlighted the ability of anthraquinones to induce apoptosis in cancer cells through the activation of caspases and modulation of the p53 pathway .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, related compounds have been reported to exhibit minimum inhibitory concentrations (MICs) as low as 2.5 μM against Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibacterial agents.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. Studies have shown that anthraquinones can effectively inhibit lipid peroxidation and protect cellular components from oxidative damage . This property is crucial for therapeutic applications in diseases associated with oxidative stress.

Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : Similar compounds act as inhibitors of topoisomerase II, leading to DNA damage in cancer cells .

- Reactive Oxygen Species (ROS) Modulation : These compounds can modulate ROS levels within cells, promoting apoptosis in tumor cells while protecting normal cells from oxidative damage .

- Cell Cycle Arrest : Anthraquinones have been shown to induce cell cycle arrest at various phases, particularly G2/M phase in cancer cells .

Q & A

Q. What efficient synthetic routes are available for synthesizing 1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione?

A one-pot synthesis method using quinizarin and β,γ-unsaturated aldehydes in methanol has been optimized, achieving yields up to 81% under mild conditions. This approach avoids traditional protection-deprotection steps, streamlining production. Reaction parameters such as solvent choice (methanol), temperature (ambient to 50°C), and substituent electronic effects (electron-donating/withdrawing groups on aldehydes) significantly influence yield. For example, para-substituted aldehydes yield lower outputs than ortho-substituted analogs .

Q. What analytical techniques validate the structural integrity of this compound?

Structural confirmation relies on 1H/13C NMR for proton and carbon environment mapping, high-resolution mass spectrometry (HRMS) for molecular weight verification, and X-ray crystallography for spatial arrangement analysis. For derivatives, NOESY experiments clarify stereochemistry, while IR spectroscopy identifies functional groups (e.g., hydroxyl, ketone) .

Q. How does solubility impact its application in energy storage systems like flow batteries?

Aqueous solubility is critical for redox flow batteries. Anthraquinone derivatives with hydroxyl groups exhibit enhanced solubility due to hydrogen bonding, but low-solubility polymorphs can form. Symmetrical substitution (e.g., dihydroxy groups at positions 1 and 4) and counterion selection (e.g., sulfonate) mitigate this issue, improving electrochemical stability .

Advanced Research Questions

Q. How do structural modifications influence cytotoxicity in cancer cell lines?

Modifying the 3-oxobutyl side chain and quinizarin core alters bioactivity. For example:

- Removing terminal methyl groups reduces nonspecific cytotoxicity while retaining potency (e.g., compound 4b/4b′ shows IC50 = 6.22 μM in HeLa vs. 28.14 μM in MCF-10A normal cells) .

- Introducing cinnamyl moieties mimics natural antitumor agents but may reduce activity compared to parent compounds. Substituent position (ortho > para) and electronic nature (electron-withdrawing > donating) fine-tune selectivity .

Q. Why does cytotoxicity vary across cancer cell lines?

Differential sensitivity arises from:

- Cellular uptake mechanisms : HeLa cells exhibit higher permeability for anthraquinones than MDA-MB-231 or MiaPaca-2 .

- Redox environment : Overexpression of NAD(P)H:quinone oxidoreductase (NQO1) in certain cancers activates prodrugs via quinone reduction, enhancing toxicity .

- DNA repair efficiency : Cells with defective repair pathways (e.g., BRCA mutations) are more susceptible to DNA-intercalating agents .

Q. What is the proposed mechanism of DNA interaction for derivatives?

Bis(substituted aminoalkylamino)anthraquinones bind DNA via intercalation and groove binding . Side chains occupy major/minor grooves, stabilizing the complex. For example, DHAQ (1,4-dihydroxy-5,8-bis[[2-(hydroxyethyl)amino]ethyl]amino-9,10-anthracenedione) shows potent activity (T/C = 299 in P-388 leukemia) due to dual intercalation and alkylation .

Q. How do substituents on the phenyl ring affect bioactivity?

- Electron-withdrawing groups (F, Cl, Br) : Enhance DNA binding via dipole interactions but may reduce solubility.

- Electron-donating groups (Me, MeO) : Improve bioavailability but lower intercalation affinity.

- Steric effects : Bulky substituents at ortho positions hinder intercalation, lowering cytotoxicity .

Q. What challenges exist in correlating in vitro cytotoxicity with in vivo efficacy?

- Metabolic instability : Hepatic cytochrome P450 enzymes may deactivate compounds lacking protective groups (e.g., acetylated hydroxyls) .

- Tumor microenvironment : Hypoxia and pH gradients alter redox cycling efficiency, reducing anthraquinone activation .

Methodological Considerations

- Cytotoxicity assays : Use MTT assays with ≥3 replicates to account for variability. Normalize IC50 values to positive controls (e.g., doxorubicin) .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes, while QSAR models optimize side-chain length and charge distribution .

- Polymorph screening : Employ differential scanning calorimetry (DSC) and powder XRD to identify stable crystalline forms for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.